4-Fluorothiophenol potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

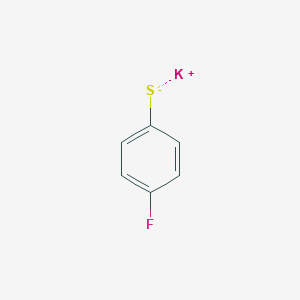

4-Fluorothiophenol potassium salt is an organosulfur compound with the molecular formula C6H4FSK It is a derivative of thiophenol, where a fluorine atom is substituted at the para position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorothiophenol potassium salt typically involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the neutralization of 4-fluorothiophenol with potassium hydroxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluorothiophenol potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reactions often involve bases such as potassium carbonate and catalysts like copper(I) iodide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluorothiophenol potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Fluorothiophenol potassium salt involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chlorothiophenol

- 4-Bromothiophenol

- 4-Methylthiophenol

- 4-Nitrothiophenol

Uniqueness

4-Fluorothiophenol potassium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .

Actividad Biológica

4-Fluorothiophenol potassium salt is an organosulfur compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom, imparts distinct electronic properties that enhance its reactivity and biological activity. This article delves into the biological activities of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves several steps, starting from 4-fluorobenzenesulfonyl chloride. The reaction proceeds through the formation of sodium 4-fluorobenzenesulfinate, which is subsequently reduced to yield 4-fluorothiophenol. The final product is obtained by neutralizing this thiophenol with potassium hydroxide.

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins. This interaction can lead to the formation of disulfide bonds, which are critical for maintaining protein structure and function. Such modifications can influence various biochemical pathways, including enzyme activity and protein-protein interactions .

Anticancer Properties

Research has demonstrated that 4-fluorothiophenol derivatives play a role in the development of pharmaceuticals, particularly in anticancer drug synthesis. For instance, it is involved in the synthesis of Bicalutamide, a drug used for prostate cancer treatment. The compound's ability to modulate enzyme activities and protein interactions makes it a valuable tool in cancer research.

Enzyme Mechanisms and Protein Interactions

In biochemical studies, this compound has been employed to investigate enzyme mechanisms. Its reactivity allows researchers to probe the roles of thiols in enzymatic reactions, providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies

- Detection of Thiophenols : A study developed a fluorescent probe that selectively detects thiophenols using 4-fluorothiophenol as a reference compound. The probe exhibited significant fluorescence enhancement upon interaction with thiophenols, demonstrating its utility in monitoring these compounds in biological samples .

- Antileishmanial Activity : In another study focusing on thiochroman derivatives (related compounds), certain derivatives exhibited high antileishmanial activity with low cytotoxicity. This suggests that compounds featuring similar structural motifs as 4-fluorothiophenol may hold therapeutic potential against parasitic diseases .

Comparative Analysis

Propiedades

IUPAC Name |

potassium;4-fluorobenzenethiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLXFZSWOBWFMB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[S-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FKS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635671 |

Source

|

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132130-83-7 |

Source

|

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.